molecular formula C5H7NOS2 B12791815 3-Methyl-2-thioxo-1,3-thiazinan-4-one CAS No. 7629-41-6

3-Methyl-2-thioxo-1,3-thiazinan-4-one

Cat. No.: B12791815
CAS No.: 7629-41-6
M. Wt: 161.3 g/mol
InChI Key: CVMMZBDJORXNGR-UHFFFAOYSA-N
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Description

3-Methyl-2-thioxo-1,3-thiazinan-4-one is a heterocyclic compound containing nitrogen and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-thioxo-1,3-thiazinan-4-one typically involves the reaction of amines with aldehydes and thioglycolic acid in the presence of a catalyst. For example, one method involves the treatment of amines with 4-methylthiobenzaldehyde and thioglycolic acid in dry toluene under reflux conditions with p-toluenesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-thioxo-1,3-thiazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

3-Methyl-2-thioxo-1,3-thiazinan-4-one has several scientific research applications, including:

Comparison with Similar Compounds

3-Methyl-2-thioxo-1,3-thiazinan-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

7629-41-6

Molecular Formula

C5H7NOS2

Molecular Weight

161.3 g/mol

IUPAC Name

3-methyl-2-sulfanylidene-1,3-thiazinan-4-one

InChI

InChI=1S/C5H7NOS2/c1-6-4(7)2-3-9-5(6)8/h2-3H2,1H3

InChI Key

CVMMZBDJORXNGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCSC1=S

Origin of Product

United States

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